![molecular formula C8H13NO B14328430 N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine CAS No. 103722-77-6](/img/structure/B14328430.png)
N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine is an organic compound characterized by the presence of a cyclohexene ring and a hydroxylamine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine can be achieved through several methods. One common approach involves the reaction of cyclohex-3-en-1-ylamine with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes or the use of catalytic systems to enhance the reaction rate and yield. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Conversion to amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways, affecting various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexenone: An enone with a similar cyclohexene ring structure but lacking the hydroxylamine group.
Cyclohex-2-en-1-one: Another enone with a different position of the double bond.
N-[(cyclohex-3-en-1-yl)methyl]hydroxylamine: A closely related compound with a similar functional group arrangement.
Uniqueness
N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine is unique due to the presence of both the cyclohexene ring and the hydroxylamine group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
103722-77-6 |
|---|---|
Molekularformel |
C8H13NO |
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
N-(2-cyclohex-3-en-1-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C8H13NO/c10-9-7-6-8-4-2-1-3-5-8/h1-2,7-8,10H,3-6H2 |
InChI-Schlüssel |
WBPDGANWNLHYTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC=C1)CC=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


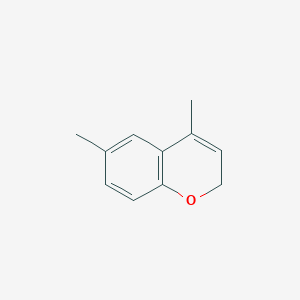
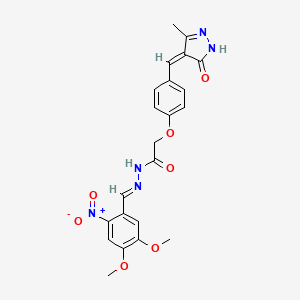
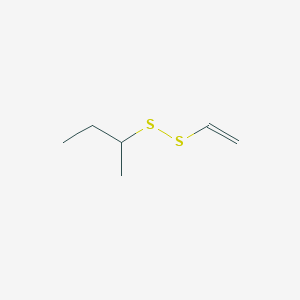
![(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14328369.png)
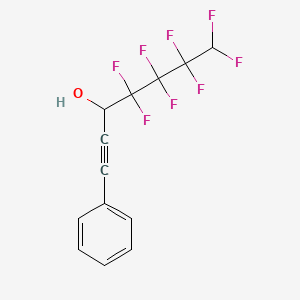

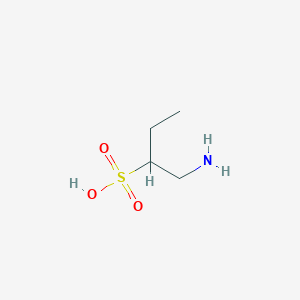
![12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid](/img/structure/B14328409.png)
![4-[Hydroxy(phenyl)phosphoryl]benzoic acid](/img/structure/B14328411.png)
![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)
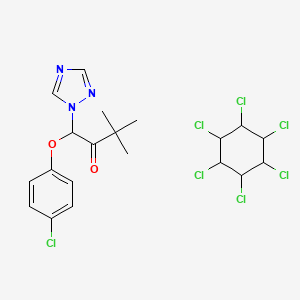

![N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride](/img/structure/B14328423.png)

